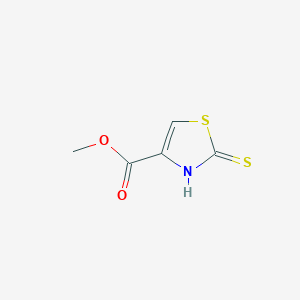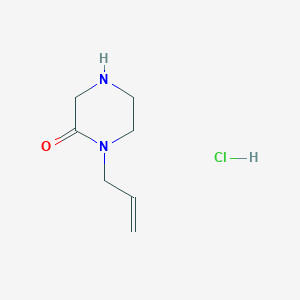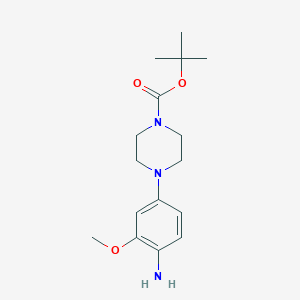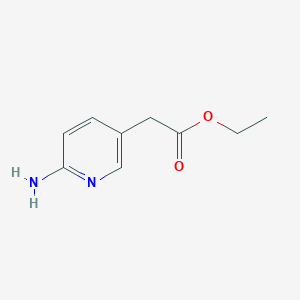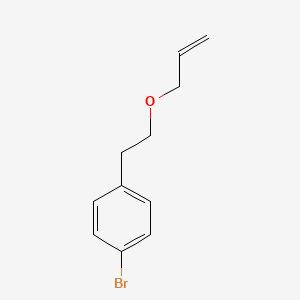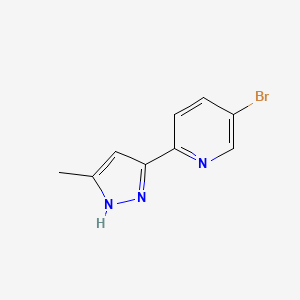
5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine
説明
“5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine” is a compound with the CAS Number: 811464-20-7. It has a molecular weight of 238.09 and its IUPAC name is 5-bromo-2-(1-methyl-1H-pyrazol-3-yl)pyridine .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving “5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine” are not available, imidazole derivatives show a broad range of chemical and biological properties .科学的研究の応用
Photoinduced Tautomerization in Pyrazolylpyridines :
- Research on derivatives of 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine (BPP), demonstrated three types of photoreactions. These include excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are significant in understanding the photophysical properties of these compounds (Vetokhina et al., 2012).
Color Tuning in Iridium Tetrazolate Complexes :
- The synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine (BrPyTzH), revealed a wide span of redox and emission properties. This study contributes to the understanding of color tuning in metal complexes for potential applications in light-emitting devices (Stagni et al., 2008).
Polyheterocyclic Ring System Synthesis :
- 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor to construct new polyheterocyclic ring systems. The research demonstrated the versatility of this precursor in synthesizing diverse heterocyclic structures with potential applications in various chemical domains (Abdel‐Latif et al., 2019).
Cytotoxicity of Pyridyl–Pyrazole-3-One Derivatives :
- Novel compounds synthesized from 6-bromo-2-pyridinyl pyrazole derivatives showed selective cytotoxicity against certain tumor cell lines, indicating potential applications in cancer research and therapy (Huang et al., 2017).
Synthesis of TRFIA Chelates Intermediate :
- The synthesis of 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, a bifunctional chelate intermediate of time-resolved fluorescence immunoassay, highlights the compound's application in bioanalytical chemistry (Pang Li-hua, 2009).
Safety And Hazards
The compound is marked with an exclamation mark pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-4-9(13-12-6)8-3-2-7(10)5-11-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEELIYMHRFXBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1469375.png)
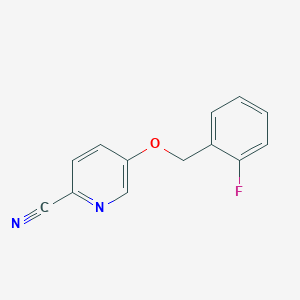
![cis-Octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1469378.png)
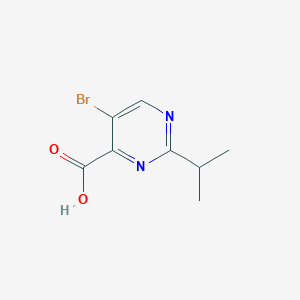
![8-Azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B1469381.png)
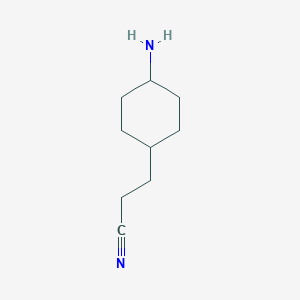
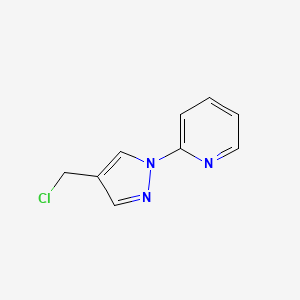
![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)
